Hexafluorosilicate

Descripción general

Descripción

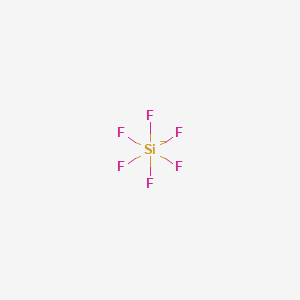

Hexafluorosilicate is an inorganic compound with the chemical formula SiF₆²⁻. It is commonly found in the form of salts such as sodium this compound and potassium this compound. These salts are typically colorless and soluble in water. This compound is widely used in various industrial applications, including water fluoridation, glass manufacturing, and as a precursor for other fluoride compounds.

Métodos De Preparación

Hexafluorosilicate can be synthesized through several methods:

-

Synthetic Routes and Reaction Conditions

- One common method involves the reaction of silicon dioxide with hydrofluoric acid, producing hexafluorosilicic acid, which can then be neutralized with a base to form this compound salts.

- Another method involves the reaction of silicon tetrafluoride with water, yielding hexafluorosilicic acid, which can subsequently be converted to this compound salts.

-

Industrial Production Methods

- Industrially, this compound is often produced as a byproduct in the manufacture of phosphate fertilizers. The process involves the treatment of phosphate rock with sulfuric acid, releasing silicon tetrafluoride gas, which is then absorbed in water to form hexafluorosilicic acid.

- This acid is then neutralized with sodium hydroxide or potassium hydroxide to produce sodium this compound or potassium this compound, respectively .

Análisis De Reacciones Químicas

Hexafluorosilicate undergoes various chemical reactions, including:

-

Types of Reactions

Hydrolysis: this compound can hydrolyze in water to form silicon dioxide and hydrofluoric acid.

Decomposition: Upon heating, this compound can decompose to release silicon tetrafluoride and other fluoride compounds.

-

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions at room temperature.

Decomposition: Requires elevated temperatures, often above 400°C.

-

Major Products

- Hydrolysis produces silicon dioxide and hydrofluoric acid.

- Decomposition yields silicon tetrafluoride and other fluoride compounds .

Aplicaciones Científicas De Investigación

Hexafluorosilicate has numerous applications in scientific research:

Chemistry: Used as a fluorinating agent in organic synthesis and as a precursor for the production of other fluoride compounds.

Biology: Employed in the study of fluoride’s effects on biological systems, including its role in dental health and bone formation.

Medicine: Investigated for its potential use in pharmaceuticals and as a component in dental care products.

Industry: Utilized in water fluoridation to prevent dental caries, in the production of opal glass, and as a flux in metal casting and smelting .

Mecanismo De Acción

The mechanism of action of hexafluorosilicate involves:

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

Hexafluorosilicate can be compared with other similar compounds:

-

Similar Compounds

Hexafluorophosphate: Similar in structure but contains phosphorus instead of silicon.

Hexafluorotitanate: Contains titanium and is used in similar applications, such as metal treatment and surface modification.

Hexafluorozirconate: Contains zirconium and is used in ceramics and as a corrosion inhibitor.

-

Uniqueness

- This compound is unique due to its widespread use in water fluoridation and its role as a precursor for various industrial fluoride compounds. Its ability to release fluoride ions under specific conditions makes it particularly valuable in both scientific research and industrial applications .

Actividad Biológica

Hexafluorosilicate, particularly in its salt forms such as sodium this compound (Na₂SiF₆) and ammonium this compound (NH₄₂SiF₆), has garnered attention for its biological activity, especially due to its applications in water fluoridation and potential health implications. This article focuses on the biological activity of this compound compounds, examining their toxicity, effects on various biological systems, and relevant case studies.

Hexafluorosilicates are primarily used in water fluoridation processes, dental products, and as industrial chemicals. These compounds release fluoride ions, which are known for their role in dental health but also raise concerns regarding toxicity and environmental impact.

Table 1: Common this compound Compounds

| Compound | Chemical Formula | Common Uses |

|---|---|---|

| Sodium this compound | Na₂SiF₆ | Water fluoridation, dental care |

| Ammonium this compound | NH₄₂SiF₆ | Industrial applications |

| Calcium this compound | CaSiF₆ | Specialty glass production |

Acute Toxicity

Research indicates that sodium this compound exhibits significant acute toxicity. The median lethal dose (LD50) values for various this compound salts have been reported as follows:

- Dipotassium this compound : 156 mg/kg

- Disodium this compound : 125 mg/kg

- Diammonium this compound : 100 mg/kg

Symptoms of acute toxicity observed in animal studies include lethargy, salivation, and respiratory distress .

Chronic Exposure Studies

Chronic exposure to fluoride from hexafluorosilicates has been associated with various health effects across different species. For instance:

- Fish Studies : In African sharp-tooth catfish (Clarias gariepinus), exposure to fluoride resulted in significant alterations in serum biochemical parameters and immune responses. Notably, there was an upregulation of cytochrome P450 1A expression indicative of activated detoxification mechanisms .

- Drosophila melanogaster : Chronic exposure to sodium fluoride led to increased expression of heat shock protein 70 (HSP70), indicating stress response, along with DNA damage as evidenced by comet assay results .

- Zebrafish (Danio rerio) : Studies showed that fluoride exposure impaired immune responses by affecting the expression of pro-inflammatory cytokines and inducing apoptosis in leukocytes, suggesting a compromised immune system .

Human Case Studies

A notable case involved a 32-year-old woman who ingested sodium this compound in a suicide attempt. She experienced severe symptoms including vomiting and muscle spasms but recovered after treatment with calcium compounds. This case highlights the potential acute effects of hexafluorosilicates on human health .

Genotoxicity Assessment

Genotoxicity studies have generally indicated that sodium this compound is not considered genotoxic. In vitro tests showed negative results for gene mutations and clastogenicity across several assays including the bacterial reverse mutation assay .

Propiedades

IUPAC Name |

hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHORFAFFMDIQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16871-90-2 (potassium), 16893-85-9 (sodium), 16919-19-0 (ammonium), 16925-39-6 (calcium), 16949-65-8 (magnesium), 17125-80-3 (barium), 18972-56-0 (magnesiium hydrate) | |

| Record name | Hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047214 | |

| Record name | Hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.075 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorosilicates, n.o.s. appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | FLUOROSILICATES, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17084-08-1 | |

| Record name | FLUOROSILICATES, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.